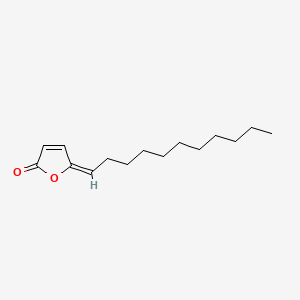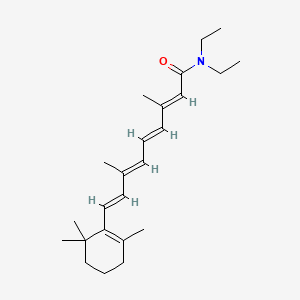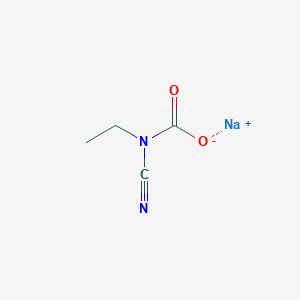
Sodium ethyl cyanocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ethyl cyanocarbamate is an organic compound with the chemical formula C4H5N2NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyanocarbamate group, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Sodium ethyl cyanocarbamate can be synthesized through the reaction of ethyl chloroformate with sodium cyanamide. The reaction typically occurs in an aqueous medium, where sodium cyanamide is dissolved, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at a controlled temperature to ensure complete conversion to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful control of temperature, pH, and reaction time to ensure the efficient production of the compound .
化学反应分析
Types of Reactions: Sodium ethyl cyanocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyanates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichloroisocyanurate (NaDCC) is commonly used for oxidative transformations.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include cyanates, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学研究应用
Sodium ethyl cyanocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It has applications in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of sodium ethyl cyanocarbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The cyanocarbamate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include the modification of amino groups in proteins and the inhibition of specific enzymes .
相似化合物的比较
Methyl cyanocarbamate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl cyanoacetate: Contains a cyano group but lacks the carbamate functionality.
Sodium cyanate: Similar in reactivity but differs in structure and applications
Uniqueness: Sodium ethyl cyanocarbamate is unique due to its combination of the cyanocarbamate group with sodium, providing distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
属性
CAS 编号 |
62220-43-3 |
|---|---|
分子式 |
C4H5N2NaO2 |
分子量 |
136.08 g/mol |
IUPAC 名称 |
sodium;N-cyano-N-ethylcarbamate |
InChI |
InChI=1S/C4H6N2O2.Na/c1-2-6(3-5)4(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
NNOLNGUPUMCYDM-UHFFFAOYSA-M |
规范 SMILES |
CCN(C#N)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


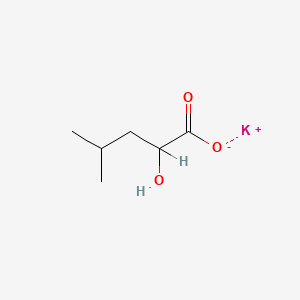
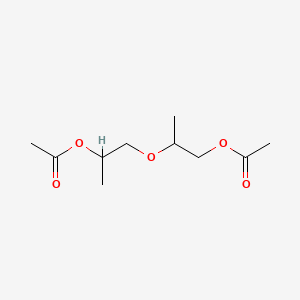
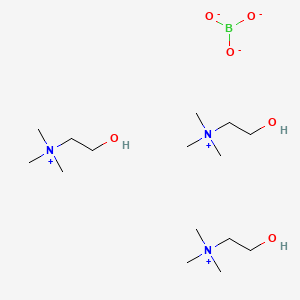
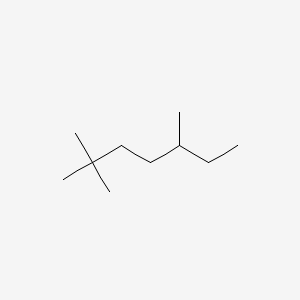
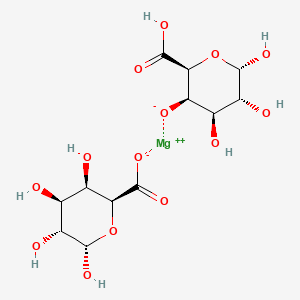
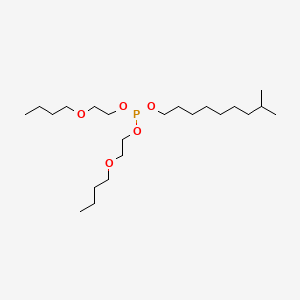
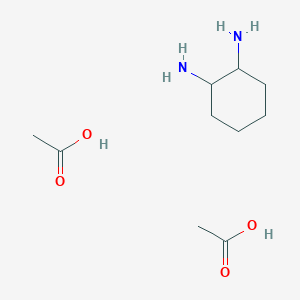
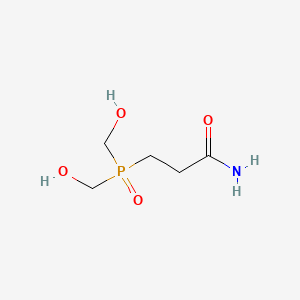

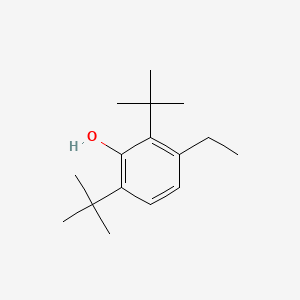
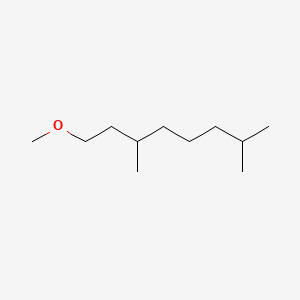
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
